molecular formula C3H4O2S B13741165 Thiirene, methyl-, 1,1-dioxide- CAS No. 14491-01-1

Thiirene, methyl-, 1,1-dioxide-

Cat. No.: B13741165
CAS No.: 14491-01-1
M. Wt: 104.13 g/mol
InChI Key: QJYPCZSMUFSFHT-UHFFFAOYSA-N
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Description

Significance of Three-Membered Heterocyclic Rings in Synthetic Chemistry

Three-membered heterocyclic rings, such as epoxides, aziridines, and thiiranes, are fundamental building blocks in synthetic chemistry. numberanalytics.combritannica.com Their significance stems largely from their high degree of ring strain, a consequence of bond angles deviating significantly from the ideal tetrahedral angle. numberanalytics.com This inherent strain makes them highly reactive and susceptible to ring-opening reactions when treated with nucleophiles or electrophiles. numberanalytics.combritannica.com

This reactivity is a powerful tool for synthetic chemists, allowing for the stereospecific introduction of functional groups and the construction of more complex molecular architectures. numberanalytics.comnumberanalytics.com Three-membered heterocycles serve as key intermediates in the synthesis of a wide array of valuable compounds, including natural products, pharmaceuticals, and polymers. numberanalytics.comrsc.org For instance, the stereochemistry of an epoxide can dictate the stereochemical outcome in the synthesis of a complex natural product. numberanalytics.com Compared to more stable five- or six-membered heterocyclic rings, the unique reactivity of three-membered systems makes them indispensable for specific synthetic strategies. numberanalytics.com

Structural Characteristics and Electronic Configuration of Thiirene (B1235720) 1,1-Dioxides

The structure of Thiirene, methyl-, 1,1-dioxide- is defined by a three-membered ring composed of two carbon atoms and a sulfur atom, with a methyl group attached to one of the ring carbons. The sulfur atom is doubly bonded to two oxygen atoms, forming a sulfone group. ontosight.aiontosight.ai This class of compounds, also known as episulfones, combines the features of a highly strained three-membered ring with the electron-withdrawing nature of the sulfone group. ontosight.ai

The parent compound, thiirane (B1199164) 1,1-dioxide, is a crystalline solid, and its high reactivity is attributed to both the strained ring and the sulfone group. ontosight.ai The bonding within such strained rings can be described using molecular orbital theory, which helps to explain their reactivity. numberanalytics.com The electronic structure of methyl-thiirene 1,1-dioxide has been investigated, with its vertical ionization energy determined to be 10.40 eV. nist.gov

Properties of Thiirene, methyl-, 1,1-dioxide-

PropertyValueSource
Molecular FormulaC3H4O2S nist.govnih.gov
Molecular Weight104.128 g/mol nist.gov
CAS Registry Number14491-01-1 nist.govnih.gov
IUPAC Name2-methylthiirene 1,1-dioxide nih.gov
Ionization Energy (Vertical)10.40 eV nist.gov

Historical Context and Evolution of Research on Thiirene 1,1-Dioxide Systems

The study of three-membered heterocycles dates back to the early 20th century, driven by their unique properties and synthetic potential. numberanalytics.com Research on thiirane 1,1-dioxides (episulfones) has evolved within this broader context. A primary and long-standing method for their synthesis is the oxidation of the corresponding thiiranes. thieme-connect.de However, this approach can be challenging because the intermediate thiirane 1-oxides and the final 1,1-dioxide products are often unstable. thieme-connect.deontosight.ai

A significant area of research has been the thermal decomposition of thiirane 1,1-dioxides. acs.org These compounds are known to readily extrude sulfur dioxide (SO2) to form the corresponding alkene. This cheletropic reaction has been a subject of mechanistic studies. Early research also delved into the reactions of thiirene 1,1-dioxides with various reagents. For example, they have been shown to act as electrophiles, reacting with nucleophiles at either the ring carbon or the sulfur atom. clockss.org They also participate in cycloaddition reactions with 1,3-dipoles, often with the elimination of sulfur dioxide, to form larger heterocyclic systems like pyrazoles and pyrroles. clockss.org These foundational studies have established the fundamental reactivity patterns and synthetic utility of this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14491-01-1

Molecular Formula

C3H4O2S

Molecular Weight

104.13 g/mol

IUPAC Name

2-methylthiirene 1,1-dioxide

InChI

InChI=1S/C3H4O2S/c1-3-2-6(3,4)5/h2H,1H3

InChI Key

QJYPCZSMUFSFHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CS1(=O)=O

Origin of Product

United States

Mechanistic Investigations of Thiirene, Methyl , 1,1 Dioxide Reactivity

Ring-Opening Reaction Pathways

The reactivity of methylthiirene 1,1-dioxide is dominated by pathways that relieve the strain of the three-membered ring. These are principally initiated by nucleophilic attack or by the application of thermal or photochemical energy.

Nucleophilic attack on the thiirene (B1235720) dioxide ring is a facile process due to the electrophilic nature of the ring carbons, which are bonded to the strongly electron-withdrawing sulfone group. These reactions can proceed via several distinct mechanistic routes, often mediated by the choice of base and reaction conditions. acs.orgtandfonline.comrsc.org

The protons on the carbons alpha to the sulfone group are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). acs.org This deprotonation generates a highly reactive α-sulfonyl carbanion intermediate, which is central to the subsequent transformations of the molecule. tandfonline.comtandfonline.com

In the absence of an external electrophile to trap the carbanion, the intermediate can undergo a spontaneous ring-opening. This process leads to the formation of an alkenyl sulfinate intermediate. This intermediate is typically not isolated but can be trapped in situ by an alkylating agent, such as an alkyl halide, to stereoselectively yield (E)-alkenyl sulfone products. tandfonline.comresearchgate.net This transformation represents a significant pathway where the initial deprotonation event leads to a complete rearrangement of the cyclic structure.

When methylthiirene 1,1-dioxide is subjected to nucleophilic attack, the question of regioselectivity arises: will the nucleophile attack the methyl-substituted carbon (C2) or the unsubstituted carbon (C3)? In reactions proceeding via an SN2-type mechanism with strong nucleophiles, the attack generally occurs at the sterically less hindered position. rsc.orgkhanacademy.orgchemistrysteps.com For methylthiirene 1,1-dioxide, the C3 position is less sterically encumbered than the C2 position, which bears the methyl group. Therefore, nucleophilic attack is expected to preferentially occur at C3. youtube.com

In base-mediated reactions that proceed through a carbanion intermediate, deprotonation is also subject to regioselective control. The formation of the α-sulfonyl carbanion will preferentially occur at the least substituted carbon (C3), as the resulting primary carbanion is sterically more accessible and favored over the secondary carbanion that would form at C2. tandfonline.com This initial regioselective deprotonation dictates the ultimate structure of the products formed from subsequent reactions of the carbanion.

Table 1: Predicted Regioselectivity in Nucleophilic Reactions
Reaction TypeSite of Attack/DeprotonationMajor Product TypeGoverning Factor
Direct Nucleophilic Attack (SN2)C3 (Unsubstituted Carbon)Ring-opened product with nucleophile at C3Steric Hindrance chemistrysteps.com
Base-Mediated DeprotonationC3 (Unsubstituted Carbon)α-Sulfonyl carbanion at C3Steric Accessibility / Carbanion Stability tandfonline.com

The α-sulfonyl carbanion generated from the deprotonation of methylthiirene 1,1-dioxide is a versatile intermediate. acs.orgacs.org Its synthetic utility is demonstrated by trapping it with various electrophiles in situ. When the deprotonation is carried out in the presence of an electrophile, such as chlorotrimethylsilane (B32843) (Me₃SiCl), the carbanion is efficiently trapped to form a new carbon-electrophile bond. rsc.orgtandfonline.com This results in a substituted episulfone, preserving the three-membered ring. This methodology allows for the functionalization of the episulfone ring, leading to more complex structures which can subsequently undergo thermal decomposition to yield substituted alkynes. acs.org The choice of a strong, hindered base is crucial to favor deprotonation over direct nucleophilic attack on the sulfur atom or the ring carbons. rsc.org

Beyond nucleophilic reactions, methylthiirene 1,1-dioxide can decompose under the influence of heat or light. These reactions also serve to relieve ring strain and are characterized by the extrusion of small, stable molecules. acs.orgacs.org

The thermal decomposition of thiirene 1,1-dioxides is a classic example of a cheletropic reaction. wikipedia.orgimperial.ac.uk Upon heating, methylthiirene 1,1-dioxide readily extrudes sulfur dioxide (SO₂), a small, stable gaseous molecule. This concerted process results in the formation of the corresponding alkyne, in this case, propyne (B1212725). rsc.org The extrusion of SO₂ is a thermodynamically favorable process that is a hallmark of episulfone chemistry. acs.org Kinetic studies on related thiirene 1,1-dioxides suggest that the reaction proceeds via a stepwise mechanism involving the sequential cleavage of the two carbon-sulfur bonds, rather than a single, perfectly synchronous step. rsc.org Photochemical decomposition can also induce the extrusion of sulfur dioxide, providing an alternative method to generate the alkyne product. acs.orgrsc.org

Table 2: Decomposition Pathways and Products
ConditionReaction TypeExtruded MoleculeOrganic ProductKey Feature
Thermal (Heat)Cheletropic ExtrusionSulfur Dioxide (SO₂)PropyneStepwise C-S bond cleavage rsc.org
Photochemical (Light)Cheletropic ExtrusionSulfur Dioxide (SO₂)PropyneAlternative to thermal activation acs.org

Rearrangement Reactions (e.g., Thiirane-Thietane Rearrangements)

Rearrangement reactions are a broad class of organic reactions where an atom or group of atoms migrates within a molecule, resulting in a structural isomer. wiley-vch.de These reactions often involve the breaking and making of carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. wiley-vch.de A common feature of many rearrangement reactions is the formation of a more stable carbocation intermediate through shifts of hydride or alkyl groups. masterorganicchemistry.com

While specific studies on thiirane-thietane rearrangements of methylthiirene 1,1-dioxide are not prevalent in the provided results, the principles of rearrangement reactions are well-established. For example, the Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone through a carbocation intermediate. libretexts.org Similarly, the Beckmann rearrangement transforms an oxime into an amide or nitrile, also proceeding through a rearrangement step following the formation of a good leaving group. masterorganicchemistry.com The potential for methylthiirene 1,1-dioxide to undergo ring expansion or other rearrangements would likely depend on the reaction conditions and the stability of the intermediates formed.

Cycloaddition Reactions Involving Thiirene, methyl-, 1,1-dioxide-

Cycloaddition reactions are powerful synthetic tools for forming cyclic compounds. libretexts.org They involve the combination of two π-systems to create a new ring structure. libretexts.org

Diels-Alder Reactions and [2+2] Cycloadditions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com This reaction is known for its high stereospecificity and the ability to create complex cyclic systems. wikipedia.orglibretexts.org The reactivity of the Diels-Alder reaction is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comlibretexts.orglibretexts.org Thiophene (B33073) S,S-dioxides, which share the sulfone group with methylthiirene 1,1-dioxide, have been shown to act as dienes in [4+2] cycloaddition reactions. researchgate.net

[2+2] cycloadditions involve the combination of two alkene units to form a four-membered ring. libretexts.org Unlike the thermally allowed [4+2] Diels-Alder reaction, [2+2] cycloadditions often require photochemical activation. libretexts.orglibretexts.org However, certain activated alkenes, such as those found in ketenes, can undergo thermal [2+2] cycloadditions. libretexts.org The thermolysis of thiete 1,1-dioxides in the presence of norbornenes has been shown to yield [4+2] cycloadducts through the trapping of a vinyl sulfene (B1252967) intermediate, rather than undergoing a [2+2] cycloaddition. researchgate.net

Table 1: Comparison of Cycloaddition Reactions

Feature Diels-Alder Reaction ([4+2]) [2+2] Cycloaddition
Reactants Conjugated diene and dienophile Two alkene units
Product Six-membered ring Four-membered ring
Typical Conditions Thermal Often photochemical
Electron Demand Electron-donating groups on diene, electron-withdrawing groups on dienophile Varies
Source libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org libretexts.orglibretexts.org

Reactions with Dienophiles and Other Unsaturated Substrates

The reactivity of a diene in a Diels-Alder reaction is significantly influenced by the nature of the dienophile. chemistrysteps.com Dienophiles with electron-withdrawing groups such as carbonyl, carboxyl, cyano, or nitro groups are generally more reactive. libretexts.orgorganic-chemistry.org The stereochemistry of the dienophile is retained in the product. libretexts.org For instance, a cis-dienophile will yield a product with cis-substituents on the newly formed ring. libretexts.org Cyclic dienes, which are locked in the reactive s-cis conformation, are particularly reactive and form bicyclic products. libretexts.orgmasterorganicchemistry.com

1,3-Dipolar Cycloaddition Analogues (Theoretical Frameworks)

1,3-dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction is a powerful tool for synthesizing five-membered heterocycles. wikipedia.orgslideshare.net The 1,3-dipole is a molecule that can be represented as a zwitterion with positive and negative charges delocalized over three atoms. youtube.com Examples of 1,3-dipoles include azides, nitrones, and carbonyl ylides. slideshare.net

The reaction is considered a [4π + 2π] cycloaddition, analogous to the Diels-Alder reaction, where the 1,3-dipole provides the 4π electrons. youtube.com The mechanism is typically concerted and thermally allowed. slideshare.netwebflow.com Frontier molecular orbital (FMO) theory is used to explain the reactivity and regioselectivity of these reactions, considering the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. organic-chemistry.orgwikipedia.org Asymmetric 1,3-dipolar cycloadditions have been developed to produce enantiomerically enriched spirocycles. nih.gov

Electrophilic and Radical Reactions of Thiirene, methyl-, 1,1-dioxide-

Electrophilic Reactions

Electrophilic substitution reactions involve the replacement of an atom, typically hydrogen, on a molecule with an electrophile. wikipedia.org In electrophilic aromatic substitution, an aromatic ring acts as a nucleophile and attacks a strong electrophile. masterorganicchemistry.commasterorganicchemistry.com The stability of the aromatic ring is temporarily disrupted by the formation of a carbocation intermediate, which then rearomatizes by losing a proton. masterorganicchemistry.com The reactivity of the aromatic ring is influenced by substituents; electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it. libretexts.orgbyjus.com Given the electron-withdrawing nature of the sulfone group, the double bond in methylthiirene 1,1-dioxide would be expected to be deactivated towards electrophilic attack.

Radical Reactions

Radical reactions involve species with unpaired electrons. libretexts.org A radical can be generated through processes like homolytic cleavage of a bond by heat or light. youtube.com Once formed, a radical can participate in a chain reaction consisting of initiation, propagation, and termination steps. youtube.com

The reaction of methyl radicals with sulfur dioxide has been studied, showing that at low temperatures, the addition of the methyl radical to SO₂ to form a methylsulfonyl radical is a fast process. rsc.org However, the stability of the resulting methylsulfonyl radical decreases with increasing temperature. rsc.org This suggests that methylthiirene 1,1-dioxide could potentially react with radicals, with the outcome being temperature-dependent. Radical reactions can lead to a variety of transformations, including additions to double bonds and functional group transformations. mdpi.commdpi.com

Table 2: Summary of Reactive Species and Potential Reactions

Reactive Species Potential Reaction with Methylthiirene, methyl-, 1,1-dioxide- Key Considerations
Transition Metal Catalyst Catalytic decomposition Catalyst type, support, and temperature are crucial factors. google.com
Heat/Acid Rearrangement Stability of intermediates, potential for ring strain relief. wiley-vch.demasterorganicchemistry.com
Diene/Dienophile Cycloaddition (Diels-Alder, [2+2]) Role as diene or dienophile, electronic effects of sulfone group. wikipedia.orgresearchgate.netresearchgate.net
1,3-Dipole 1,3-Dipolar cycloaddition analogue Formation of five-membered rings, FMO interactions. wikipedia.orgyoutube.com
Electrophile Electrophilic addition Deactivating effect of the sulfone group on the double bond.
Radical Radical addition Temperature-dependent stability of the resulting sulfonyl radical. rsc.org

Computational and Theoretical Chemistry Studies of Thiirene, Methyl , 1,1 Dioxide

Electronic Structure and Bonding Analysis

Theoretical studies focusing on the electronic structure of the thiirene (B1235720) 1,1-dioxide system have sought to understand the nature of bonding within this unique three-membered ring. A key area of investigation has been the degree of cyclic π-delocalization and its impact on the molecule's aromaticity or antiaromaticity.

A significant finding from computational analyses is that the interaction between the C=C π-electrons and the lone pair electrons on the sulfur atom in the thiirene oxide system is only minor. thieme-connect.de This suggests that the electronic character is largely defined by the individual components—the double bond and the sulfone group—rather than extensive delocalization across the ring. For 2,3-diphenylthiirene 1,1-dioxide, a related compound, theoretical calculations have been employed to understand its stability and reactions.

Table 1: Calculated Properties of Thiirene, methyl-, 1,1-dioxide and Related Compounds

CompoundPropertyCalculated Value/ObservationReference
Thiirene 1,1-dioxide (general)AromaticityMore aromatic than cyclobutadiene thieme-connect.de
Thiirene 1,1-dioxide (general)Electronic InteractionSmall interaction between C=C π-electrons and sulfur lone pair thieme-connect.de
Methylsulfonate AnionElectronic DescriptionCorrelation effects are necessary for accuracy thieme-connect.de

This table is generated based on general theoretical studies of the thiirene oxide class and related sulfones due to the limited specific data for methylthiirene 1,1-dioxide.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org For a molecule like methylthiirene 1,1-dioxide, these calculations can predict reaction pathways, identify intermediates, and characterize transition states.

Transition State Analysis and Energy Landscapes

The concept of a transition state, a first-order saddle point on the potential energy surface, is central to understanding reaction kinetics. wikipedia.orgfiveable.melibretexts.orgsolubilityofthings.com Theoretical calculations can determine the geometry and energy of these fleeting structures, providing insight into the activation energy of a reaction. The energy landscape, a map of potential energy as a function of molecular geometry, reveals the most likely pathways for a reaction to proceed from reactants to products.

While specific energy landscapes for reactions of methylthiirene 1,1-dioxide are not readily found in the literature, the general approach involves calculating the energies of reactants, products, and all stationary points in between, including transition states and intermediates. For instance, in a potential cycloaddition reaction, computational methods would be used to locate the transition state structure, where bonds are partially formed and broken, and to calculate its energy relative to the starting materials.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers methods to predict the outcome of reactions where multiple products can be formed. researchgate.netrsc.org Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, can be rationalized and predicted by comparing the activation energies of the different possible reaction pathways.

For a reaction involving methylthiirene 1,1-dioxide, such as a nucleophilic addition to the double bond, quantum chemical calculations could be used to determine the transition state energies for attack at the methyl-substituted carbon versus the unsubstituted carbon. The pathway with the lower activation energy would be predicted to be the major product, thus explaining the regioselectivity. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the transition states leading to different stereoisomers.

Spectroscopic Feature Prediction and Interpretation (Methodological Focus)

Computational methods are instrumental in predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of observed absorption bands.

For methylthiirene 1,1-dioxide, the C=C stretching frequency has been reported in the infrared spectrum. Theoretical calculations, typically using density functional theory (DFT) methods, can be employed to calculate the vibrational spectrum of the molecule. By comparing the calculated frequencies with the experimental spectrum, a confident assignment of the various vibrational modes can be made. This is particularly useful for complex molecules where many vibrational modes are present.

Comparative Theoretical Studies with Isoelectronic and Isostructural Analogues

Comparing the computational results of methylthiirene 1,1-dioxide with its isoelectronic and isostructural analogues can provide valuable insights into the role of specific atoms or functional groups. Isoelectronic analogues would involve replacing atoms with others from the same group in the periodic table (e.g., selenium for sulfur), while isostructural analogues would have similar geometries but different electronic configurations.

A comparative study of thiirene 1,1-dioxide and its methyl-substituted derivative would reveal the electronic and steric effects of the methyl group on the ring's properties and reactivity. Furthermore, comparing the computational results of methylthiirene 1,1-dioxide with those of other small-ring sulfones can help to build a broader understanding of this class of compounds. For example, comparing its calculated properties with those of thiirane (B1199164) 1,1-dioxide (the saturated analogue) would highlight the influence of the double bond.

Advanced Applications of Thiirene, Methyl , 1,1 Dioxide in Synthetic Organic Chemistry

Thiirene (B1235720), methyl-, 1,1-dioxide- as a Versatile Synthetic Intermediate

Methylthiirene 1,1-dioxide's utility as a synthetic intermediate stems from the inherent ring strain and the activating effect of the sulfone group. These features allow for a variety of ring-opening and rearrangement reactions, providing access to a range of functionalized molecules.

Precursor for Alkyne Generation in Organic Synthesis

While direct experimental evidence for the generation of propyne (B1212725) from methylthiirene 1,1-dioxide is not extensively documented, the thermal and photochemical decomposition of related thiirene 1,1-dioxides to form alkynes is a known process. This transformation proceeds via the extrusion of sulfur dioxide (SO₂), a thermodynamically favorable process that relieves the strain of the three-membered ring.

The proposed mechanism involves a cheletropic extrusion, a pericyclic reaction where two sigma bonds to a single atom are broken concertedly. wikipedia.org In the case of methylthiirene 1,1-dioxide, this would lead to the formation of propyne and sulfur dioxide.

Proposed Reaction:

Generated code

This method of alkyne synthesis is advantageous as it can be initiated under relatively mild conditions, such as heating or photolysis, and produces a volatile byproduct (SO₂) that is easily removed from the reaction mixture. The synthesis of alkynes can also be achieved through double dehydrohalogenation of dihaloalkanes, a process that often requires strong bases and can sometimes lead to mixtures of products. youtube.comkhanacademy.orgyoutube.com The use of thiirene dioxides offers a potentially cleaner alternative.

Building Blocks for Complex Heterocyclic Architectures

The strained ring of methylthiirene 1,1-dioxide makes it a reactive dienophile and dipolarophile, enabling its use in cycloaddition reactions to construct more complex heterocyclic systems. By analogy with other activated alkenes, it is expected to participate in Diels-Alder reactions with dienes to form six-membered rings. wikipedia.orglibretexts.orgorganic-chemistry.orglibretexts.org

Hypothetical Diels-Alder Reaction:

Generated code

Furthermore, its reaction with 1,3-dipoles could provide access to a variety of five-membered heterocyclic rings. The reactivity of the resulting adducts can be further manipulated, for instance, by subsequent extrusion of sulfur dioxide or other transformations of the sulfone group. The use of heterocyclic building blocks is a cornerstone of medicinal chemistry and materials science, allowing for the synthesis of novel compounds with diverse properties. nih.gov

Role in Extrusion Reactions for Carbon-Carbon Bond Formation

The extrusion of sulfur dioxide from sulfones is a powerful method for the formation of carbon-carbon bonds, particularly double bonds. The Ramberg-Bäcklund reaction is a classic example of such a transformation, which proceeds through a thiirane (B1199164) 1,1-dioxide intermediate. chem-station.com Although the Ramberg-Bäcklund reaction typically starts from an α-halosulfone, the final SO₂ extrusion step is mechanistically relevant to the reactivity of pre-formed thiirene dioxides like the methyl derivative.

The thermal or base-induced decomposition of methylthiirene 1,1-dioxide to yield propyne is a prime example of an extrusion reaction leading to C-C bond formation (in this case, a triple bond). This cheletropic elimination is a concerted process, and its facility is driven by the formation of the stable sulfur dioxide molecule. wikipedia.orgbaranlab.org

Table 1: Comparison of Alkyne Synthesis Methods

MethodStarting MaterialReagentsByproductsKey Features
Thiirene Dioxide Extrusion Thiirene 1,1-dioxideHeat or lightSO₂Potentially clean, volatile byproduct
Double Dehydrohalogenation DihaloalkaneStrong base (e.g., NaNH₂)Halide salts, waterRequires strong base, can have side reactions

Development of Novel Reagents and Methodologies Utilizing Thiirene, methyl-, 1,1-dioxide- Motifs

While specific reagents derived directly from methylthiirene 1,1-dioxide are not yet widely reported, the fundamental reactivity of the thiirene 1,1-dioxide core presents opportunities for the development of new synthetic tools. For instance, functionalized thiirene dioxides could be designed as "masked" alkynes, allowing for the introduction of a triple bond into a molecule at a late stage of a synthesis.

Moreover, the ability of the sulfone group to be further functionalized or to influence the reactivity of adjacent groups could be exploited. Research into the synthesis of novel catalysts and ligands often involves the incorporation of unique heterocyclic scaffolds. The thiirene 1,1-dioxide motif, with its distinct electronic and steric properties, could potentially be incorporated into new ligand designs for transition metal catalysis. The development of novel catalysts is crucial for advancing selective and efficient chemical transformations.

Q & A

Q. What are the established synthetic routes for preparing methylthiirene 1,1-dioxide, and what mechanistic insights underpin these methods?

Methylthiirene 1,1-dioxide can be synthesized via debromination of bis(α,α-dibromoalkyl) sulfones using trisubstituted phosphines. This method leverages the nucleophilic attack of phosphines on sulfone precursors, followed by elimination of bromide to form the strained thiirene ring. Key considerations include solvent polarity (e.g., benzene or chloroform) and reaction temperature to minimize side reactions like dimerization .

Q. How can IR and UV-Vis spectroscopy be employed to characterize methylthiirene 1,1-dioxide?

IR spectroscopy identifies characteristic vibrational modes, such as C–H stretching (~3100–3200 cm⁻¹) and S=O asymmetric/symmetric stretches (~1100–1300 cm⁻¹). However, overlapping signals from contaminants (e.g., thioketene) require matrix isolation at cryogenic temperatures (~8 K) to isolate pure spectra. UV-Vis analysis at 215 nm can track photolysis progress, as the compound absorbs weakly in this region .

Q. What computational approaches are recommended for predicting vibrational and electronic properties of methylthiirene 1,1-dioxide?

Density functional theory (DFT) with hybrid functionals (e.g., B3-LYP) and basis sets like 6-311G(d,p) provides accurate harmonic vibrational frequencies. Scaling factors (0.95–0.98) adjust computed frequencies to match experimental fundamentals. For electronic properties, time-dependent DFT (TD-DFT) predicts UV absorption bands, aiding in photolysis studies .

Advanced Research Questions

Q. What experimental challenges arise in isolating methylthiirene 1,1-dioxide, and how can they be addressed?

The compound’s high strain and thermal instability necessitate low-temperature matrix isolation (e.g., argon at 8 K) to prevent decomposition. Contamination by photolysis byproducts (e.g., ethynylthiol) complicates IR analysis. Mitigation strategies include using narrowband irradiation (215 nm filters) and optimizing photolysis duration to enhance thiirene signal intensity .

Q. Why do some synthetic routes fail to yield methylthiirene 1,1-dioxide, and how can reaction conditions be optimized?

For example, triethylamine treatment of bis(bromophenacyl) sulfones fails to produce the target compound due to competing elimination pathways forming 1,3-oxathiole derivatives. Switching to triphenylphosphine in methanol improves selectivity by favoring debromination over side reactions. Solvent polarity and base strength are critical variables .

Q. How do steric and electronic factors influence the stability and reactivity of methylthiirene 1,1-dioxide?

The methyl group introduces steric hindrance, reducing symmetry and altering reaction pathways (e.g., preferential addition to less hindered C–S bonds in cycloadditions). Computational studies (ab initio MO) reveal that the compound’s electronic structure resembles cyclopropene, with strained π orbitals enhancing electrophilicity. Stabilization strategies include using electron-withdrawing substituents or low-temperature matrices .

Data Contradiction Analysis

  • Discrepancy in IR Assignments : Early studies attributed three C–H stretching bands (~3100 cm⁻¹) to methylthiirene 1,1-dioxide, but theoretical models predict only two symmetric/asymmetric modes. This inconsistency arises from contamination by thioketene or unreacted precursors. Advanced spectral deconvolution and isotopic labeling (e.g., deuterated analogs) resolve ambiguities .

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